molecular formula C20H17FN2OS B2369044 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681168-39-8

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2369044
CAS No.: 681168-39-8
M. Wt: 352.43
InChI Key: SPQGVZZQYQJIOM-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 681168-39-8) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two pharmaceutically important motifs: a 1,3-thiazole ring and a 5,6,7,8-tetrahydronaphthalene (tetralin) system. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold renowned for its wide spectrum of biological activities and is a key component in several approved drugs . The tetrahydronaphthalene moiety is similarly recognized for its diverse pharmacological properties, making derivatives potent candidates in therapeutic development . This molecular architecture suggests potential for diverse research applications. Compounds featuring the thiazole ring have demonstrated therapeutic potentials including antioxidant, anti-tubercular, antibacterial, antifungal, and anti-cancer effects . Furthermore, tetrahydronaphthalene derivatives have been synthesized and studied for their effects on critical biological processes such as the inhibition of nitric oxide production in activated macrophages, indicating potential for research into inflammatory diseases . The presence of both these structures in a single molecule makes this compound a valuable chemical tool for probing biochemical pathways, screening for new biological activities, and serving as a synthon for the development of novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS/c21-17-9-7-14(8-10-17)18-12-25-20(22-18)23-19(24)16-6-5-13-3-1-2-4-15(13)11-16/h5-12H,1-4H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQGVZZQYQJIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C16H16F1N3SC_{16}H_{16}F_{1}N_{3}S

It features a thiazole moiety linked to a tetrahydronaphthalene structure, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of anticancer properties and enzyme inhibition.

Antitumor Activity

Research indicates that thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures demonstrated IC50 values indicating potent antitumor efficacy. The presence of electron-donating groups on the phenyl ring enhances this activity.

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

These findings suggest that modifications to the thiazole ring and phenyl substituents can lead to enhanced antitumor activity, as seen in various studies .

Enzyme Inhibition

The compound's structural components suggest potential inhibition of certain enzymes involved in cancer progression. For example, the thiazole moiety is known to interact with targets such as Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The thiazole ring is essential for maintaining biological activity.
  • Substituents on the phenyl ring , such as fluorine atoms, can significantly enhance potency.
  • The naphthalene structure contributes to hydrophobic interactions critical for binding to biological targets.

Case Studies

Several studies have explored the efficacy of related compounds:

  • Thiazole Derivative Study : A study involving various thiazole derivatives highlighted that those with methyl or chloro substitutions on the phenyl ring exhibited superior cytotoxicity against multiple cancer cell lines .
  • Molecular Dynamics Simulations : In silico studies using molecular dynamics simulations revealed that derivatives similar to this compound interacted with target proteins predominantly through hydrophobic contacts .
  • Comparative Analysis : A comparative analysis of thiazole-based compounds demonstrated that those with naphthalene structures had enhanced bioactivity compared to simpler analogs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

a) Thiazole-Based Analogs with Aromatic Substituents
  • N-(4-chloro-2-methylphenyl)-4-[(Z)-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]diazenyl]-3-hydroxynaphthalene-2-carboxamide ():
    • Key Differences : Replaces the 4-fluorophenyl group with a 4-ethylphenyl substituent and introduces an azo (-N=N-) linkage.
    • Impact : The azo group confers dye properties (e.g., reddish-brown color for fabrics), while the ethylphenyl group increases hydrophobicity compared to the fluorophenyl variant. The absence of tetrahydronaphthalene reduces conformational flexibility .
b) Tetrahydronaphthalene Carboxamide Derivatives
  • N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide (): Key Differences: Substitutes the 4-fluorophenyl group with a second tetrahydronaphthalene ring and replaces the carboxamide-linked phenyl with a dihydrodioxine ring.

Substituent Modifications on the Thiazole Ring

a) Sulfonamide-Linked Derivatives
  • N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide (): Key Differences: Incorporates a sulfonamide bridge and a pyrimidine ring instead of the 4-fluorophenyl group. The pyrimidine ring may enable π-π stacking interactions in biological systems .
b) Halogenated Phenyl Derivatives
  • N-(2-amino-2-[4-(propan-2-yl)phenyl]ethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide hydrochloride (): Key Differences: Replaces the thiazole ring with a triazolopyridine scaffold and substitutes fluorine with an isopropyl group. The triazolopyridine core may enhance metabolic stability .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Azo Dye Analog () Sulfonamide Derivative ()
Molecular Weight ~381.4 g/mol ~548.0 g/mol ~464.5 g/mol
LogP (Estimated) ~3.5 (moderate) ~4.2 (high) ~2.8 (low-moderate)
Hydrogen Bond Acceptors 3 6 7
Key Functional Groups Fluorophenyl, thiazole, carboxamide Azo, ethylphenyl, hydroxyl Sulfonamide, pyrimidine

Notes:

  • The target compound’s fluorine atom likely enhances blood-brain barrier penetration compared to sulfonamide or hydroxylated analogs.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide?

  • Answer : Key parameters include temperature (80–120°C), solvent choice (e.g., ethanol or DMF), pH control (6–8), and reaction time (12–24 hrs). For reproducibility, use a stepwise approach: first, form the thiazole ring via condensation of 4-fluorophenyl thiourea with α-bromo ketones, then couple with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid using EDCI/HOBt as coupling agents. Monitor purity via HPLC and adjust stoichiometric ratios (e.g., 1:1.2 for carboxamide coupling) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm aromatic protons (δ 7.2–8.1 ppm) and tetrahydronaphthalene protons (δ 1.5–2.8 ppm).
  • FT-IR to validate carbonyl stretching (1680–1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
  • HRMS for exact mass verification (expected [M+H]+ ~395.12).
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and intermolecular interactions .

Q. How should researchers design initial biological activity screens for this compound?

  • Answer : Prioritize assays based on structural analogs (e.g., thiazole derivatives with known kinase inhibition). Use tiered screening:

In vitro enzyme assays (e.g., COX-1/2 or tyrosine kinases) at 10 µM to identify preliminary activity.

Cell-based viability assays (MTT or CellTiter-Glo) against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

Selectivity profiling using panels of related enzymes/receptors to assess off-target effects. Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can computational methods improve the prediction of this compound’s bioactivity and binding modes?

  • Answer : Combine:

  • Molecular docking (AutoDock Vina, Schrödinger) to model interactions with targets like EGFR or tubulin.
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models trained on thiazole derivatives to predict ADMET properties. Validate predictions with experimental IC₅₀ and solubility data .

Q. What strategies resolve contradictions in observed bioactivity across different studies?

  • Answer : Discrepancies often arise from substituent effects or assay conditions. Address by:

Systematic SAR studies : Modify fluorophenyl or tetrahydronaphthalene groups and compare activities (Table 1).

Assay standardization : Use consistent cell lines (e.g., ATCC-validated) and control for solvent effects (e.g., DMSO ≤0.1%).

Meta-analysis of published data to identify trends (e.g., logP vs. cytotoxicity).

Table 1 : Substituent Impact on Bioactivity

Substituent PositionModificationIC₅₀ (µM)Target
Thiazole C-44-Fluorophenyl1.2EGFR
Thiazole C-44-Chlorophenyl3.8EGFR
CarboxamideMethylation>10Inactive

Q. What advanced techniques enhance synthetic scalability for industrial-grade purity?

  • Answer : Implement:

  • Continuous flow reactors to improve heat/mass transfer and reduce reaction time (30–60 mins vs. 24 hrs batch).
  • DoE (Design of Experiments) to optimize multi-variable interactions (e.g., Temp × Solvent × Catalyst loading).
  • PAT (Process Analytical Technology) with inline FT-IR for real-time monitoring of intermediate formation.
  • Crystallization engineering (anti-solvent addition) to achieve >99% purity .

Methodological Guidance

  • For reaction optimization : Use fractional factorial designs (DoE) to reduce experiments by 50% while identifying critical factors .
  • For conflicting bioactivity data : Apply cheminformatics tools (e.g., KNIME) to cluster results by assay type and structural subclasses .
  • For computational modeling : Cross-validate docking results with MM-PBSA binding free energy calculations to reduce false positives .

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